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Compound of Interest

Compound Name: 3-Azepan-2-yl-quinoline

CAS No.: 527673-83-2

Cat. No.: B1608411

Get Quote

Executive Summary
The fusion of a quinoline moiety with a medium-sized saturated heterocycle, specifically the 3-

(azepan-2-yl)quinoline core, represents a high-value pharmacophore in modern drug discovery.

This scaffold bridges the flat, aromatic DNA-intercalating/kinase-binding potential of the

quinoline with the three-dimensional, flexible spatial projection of the seven-membered

azepane ring.

Unlike the ubiquitous piperidine or pyrrolidine analogs, the azepane ring offers unique

conformational entropy and hydrophobic bulk, often resulting in improved selectivity profiles for

GPCRs (e.g., Serotonin 5-HT receptors) and kinase targets. However, the steric congestion at

the biaryl linkage (Quinoline-C3 and Azepane-C2) presents specific synthetic challenges.

This Application Note provides a validated, modular workflow for diversifying this core. We

focus on three vectors of functionalization:

Vector A: Modulation of the Azepane Nitrogen (The "Warhead" Vector).

Vector B: Late-Stage C-H Functionalization of the Quinoline (The "Tuning" Vector).
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Vector C: Stereochemical Resolution of the C2’ Center.

Structural Analysis & Retrosynthetic Logic
The 3-Azepan-2-yl-quinoline core possesses two distinct domains: the Lipophilic Anchor

(Quinoline) and the Solubilizing/Interaction Domain (Azepane).

The Linkage Challenge: The bond between an sp² hybridized aromatic carbon (Quinoline

C3) and an sp³ hybridized secondary alkyl carbon (Azepane C2) is metabolically stable but

synthetically demanding due to the potential for β-hydride elimination during cross-coupling.

Conformational Lock: The C3-substitution pattern forces the azepane ring out of planarity

with the quinoline, creating a distinct "twisted" topology that can exploit specific hydrophobic

pockets in protein targets.

Strategic Workflow Diagram
The following diagram outlines the divergent synthesis strategy employed in this protocol.
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Figure 1: Divergent functionalization strategy for the 3-Azepan-2-yl-quinoline scaffold. Vector

A addresses the aliphatic amine, while Vector B modifies the aromatic core.
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Protocol A: Scaffold Synthesis (The "Anchor")
Note: If the core is not commercially available, this Negishi Cross-Coupling method is the

industry standard for linking secondary cyclic amines to heteroaromatics.

Objective: Synthesize tert-butyl 2-(quinolin-3-yl)azepane-1-carboxylate.

Reagents:

3-Bromoquinoline (1.0 equiv)

N-Boc-2-iodo-azepane (precursor for zinc reagent)

Zinc dust (activated)

Pd(OAc)₂ / S-Phos (Catalyst system)

Solvent: Anhydrous THF/Toluene (1:1)

Procedure:

Zincate Formation: In a flame-dried Schlenk flask under Argon, treat N-Boc-2-iodo-azepane

(1.2 equiv) with activated Zinc dust in THF at 40°C for 2 hours to generate the organozinc

reagent. Critical: Ensure iodine is stabilized; Knochel-type conditions are recommended.

Coupling: To a separate flask, add 3-Bromoquinoline (1.0 equiv), Pd(OAc)₂ (2 mol%), and S-

Phos (4 mol%). Add the organozinc solution via cannula.

Reaction: Heat to 60°C for 12 hours. Monitor by LCMS for the disappearance of the bromide.

Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Purify via flash chromatography

(Hexane/EtOAc).

Validation:

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic multiplet of the Azepane-H2 proton at

~4.8 ppm and the Quinoline-H2 singlet at ~8.9 ppm.
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Protocol B: Vector A - Nitrogen Diversification (High-
Throughput)
Targeting the Azepane Nitrogen for SAR exploration.

Prerequisite: Deprotect the N-Boc core using 20% TFA in DCM (1 hr, RT), followed by basic

workup (NaHCO₃) to isolate the free amine.

Workflow 1: Reductive Amination (N-Alkylation)
This method is preferred over direct alkylation to avoid over-alkylation (quaternization).

Preparation: Dissolve 3-(azepan-2-yl)quinoline (0.1 mmol) in DCE (1 mL) in a 1-dram vial.

Addition: Add the desired Aldehyde/Ketone (1.2 equiv). Stir for 30 mins to form the

imine/iminium species.

Reduction: Add NaBH(OAc)₃ (1.5 equiv) and one drop of Acetic Acid. Cap and shake at RT

for 16 hours.

Quench: Add 1 mL 1M NaOH. Vortex and separate the organic layer.

Purification: Pass the organic layer through a SCX-2 (Strong Cation Exchange) cartridge.

Wash with MeOH, elute product with 2M NH₃ in MeOH.

Workflow 2: Urea Formation (Restricted Rotation)
Ureas often improve metabolic stability and H-bond donor capability.

Preparation: Dissolve core amine (0.1 mmol) and DIPEA (2.0 equiv) in DCM.

Addition: Add Isocyanate R-NCO (1.1 equiv) at 0°C.

Reaction: Warm to RT and stir for 2 hours.

Workup: Wash with 1M HCl (to remove unreacted amine core) and Brine. Concentrate.
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Protocol C: Vector B - Quinoline C-H Functionalization
(Minisci Reaction)
Direct alkylation of the electron-deficient Quinoline ring (Positions C2 and C4).

Mechanism: Radical nucleophilic substitution of a protonated heteroaromatic base. Scientific

Insight: The azepane ring is bulky. Minisci reactions are sensitive to sterics. Expect substitution

primarily at C4 (para to the nitrogen) or C2 (ortho to nitrogen), but the C3-azepane group will

sterically shield C2 and C4 to some degree. C2 is the most activated but most hindered. C4 is

the likely major isomer.

Reagents:

3-(Azepan-2-yl)quinoline (N-Boc protected to prevent radical attack on the amine)

Alkyl Carboxylic Acid (Radical source, e.g., Pivalic acid, Cyclopropanecarboxylic acid)

Ammonium Persulfate ((NH₄)₂S₂O₈)

Silver Nitrate (AgNO₃) - Catalyst

Solvent: DCM/Water biphasic system or TFA/Water.

Step-by-Step:

Setup: Dissolve N-Boc-core (0.2 mmol) in DCM (2 mL) and Water (1 mL). Add TFA (2 equiv)

to protonate the quinoline nitrogen (activating it).

Radical Source: Add the Alkyl Carboxylic Acid (3.0 equiv).

Catalyst: Add AgNO₃ (0.2 equiv).

Initiation: Add (NH₄)₂S₂O₈ (3.0 equiv) in one portion.

Reaction: Stir vigorously at 40°C for 4-6 hours. Evolution of CO₂ gas indicates

decarboxylation.

Workup: Basify with NaOH to pH > 9. Extract with DCM.
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Analysis: Analyze regiochemistry by NOESY NMR. The C2-proton signal (usually ~8.9 ppm)

will disappear if C2 functionalization occurred.

Data Summary & QC Specifications
Parameter Specification Method

Acceptance
Criteria

Purity >95% UPLC-MS (254 nm)
No single impurity

>2%

Identity Structure Verification ¹H NMR (DMSO-d₆)

Integration of Azepane

H2 (1H) vs Quinoline

H2 (1H) = 1:1

Chirality
Enantiomeric Excess

(ee)
Chiral SFC >98% ee (if resolved)

Residual Metal Pd / Zn ICP-MS
< 10 ppm (for

biological assays)

Troubleshooting Table:

Observation Root Cause Corrective Action

Low Yield in Negishi (Protocol

A)
Inactive Zinc / Moisture

Use Rieke Zinc or activate Zn

with TMSCl/BrCH₂CH₂Br.

Ensure strictly anhydrous THF.

Regioisomers in Minisci

(Protocol C)
Low sterics on radical

Use bulkier radicals (t-Butyl,

Adamantyl) to favor C4 over

C2 if selectivity is poor.

Incomplete Amide Coupling

(Vector A)
Steric hindrance at Azepane N

Switch coupling reagent from

HATU to COMU or use Acid

Chloride/Pyridine method.
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Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage

are mandatory. The "3-Azepan-2-yl-quinoline" core may be subject to intellectual property

restrictions in specific jurisdictions; ensure FTO (Freedom to Operate) before commercial

application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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